Mass Spectrometric Resolution: +3 Da Isotopic Shift Enables Baseline-Separated SIM Detection of 1-Methylbenz[a]anthracene in Complex Matrices
1-Methylbenz[a]anthracene-d3 provides a +3.02 Da mass shift relative to the unlabeled native analyte (monoisotopic mass 242.11 Da for C19H14 vs. 245.13 Da for C19H11D3), enabling selected ion monitoring (SIM) at m/z 245 without interference from the native compound's molecular ion cluster . This mass difference exceeds the +2 Da shift of a doubly deuterated analog and avoids the isotopic overlap that can occur when deuterated and 13C-labeled internal standards are used simultaneously in passive sampling workflows, where H/D exchange in the ion source can generate fragment ions that overlap with 13C-PAH molecular ions .
| Evidence Dimension | Monoisotopic mass and practical mass shift for SIM quantification |
|---|---|
| Target Compound Data | 1-Methylbenz[a]anthracene-d3: monoisotopic mass 245.128387 Da; molecular ion m/z 245 (C19H11D3); +3 Da vs. unlabeled |
| Comparator Or Baseline | Unlabeled 1-methylbenz[a]anthracene: monoisotopic mass 242.109543 Da; molecular ion m/z 242 (C19H14). Common d2-labeled PAH internal standards: +2 Da shift, which can overlap with 13C1 or 13C2 isotopologue peaks of native analyte or with H/D exchange fragments of co-injected 13C-labeled standards |
| Quantified Difference | +3 Da mass shift vs. +2 Da for hypothetical d2 analog; complete baseline mass resolution from native analyte in unit-resolution MS |
| Conditions | Calculated from molecular formula (C19H11D3 vs. C19H14); verified by GC-HRTOF-MS studies on deuterated PAH spectral interference at resolutions of 35,000 or better (Müller et al., 2013) |
Why This Matters
Procurement of the d3-labeled isotopologue ensures unambiguous mass spectrometric detection of the internal standard channel without cross-talk from the native analyte or from 13C-labeled performance reference compounds commonly employed in passive water sampling studies.
